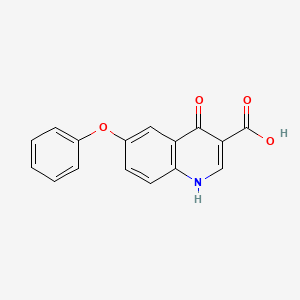

![molecular formula C12H10N2O4 B2968664 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid CAS No. 1285096-62-9](/img/structure/B2968664.png)

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

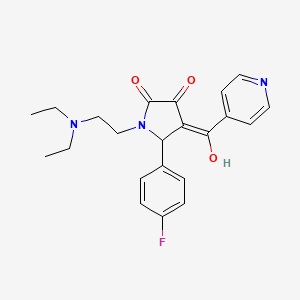

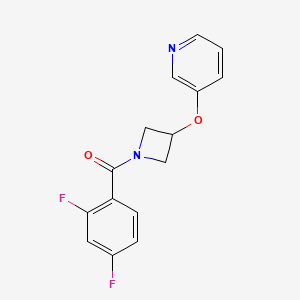

“2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for many years due to their wide range of biological activities . A straightforward route allows the synthesis of 2- (hetero)arylated and 2,5-di (hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI code for “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” is 1S/C12H10N2O4/c15-11 (16)7-8-1-3-9 (4-2-8)13-12 (17)10-5-6-18-14-10/h1-6H,7H2, (H,13,17) (H,15,16) .科学的研究の応用

Antibacterial Activity

Oxazole derivatives have been studied for their antibacterial potential against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” could potentially be explored for similar antibacterial applications.

Biological Activity Enhancement

The presence of a 1,2-diazole fragment in oxazole molecules acts as an electron withdrawing group, which can be utilized in conducting systems to increase the quantum yield of fluorescence and improve molecular stability . This property might be harnessed in the development of fluorescent probes or sensors.

Synthetic Pathways

Oxazole derivatives are often used in synthetic chemistry as intermediates to produce other complex molecules. For example, cyclocondensation reactions involving oxadiazole derivatives have been reported . The compound could serve as a precursor or intermediate in such synthetic pathways.

Antibacterial Drug Design

Designing new antibacterial drugs often involves the synthesis of novel oxadiazole derivatives due to their promising biological activities . “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” may be a candidate for the development of new antibacterial agents.

Immune Function Regulation

Isoxazole derivatives have been identified as regulators of immune functions and are under investigation for therapeutic applications . The compound could be researched for its effects on immune modulation.

Therapeutic Applications

While specific therapeutic applications for “2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid” are not directly mentioned, the general therapeutic potential of isoxazole derivatives suggests possible areas of exploration in drug development and treatment strategies .

Safety and Hazards

特性

IUPAC Name |

2-[4-(1,2-oxazole-3-carbonylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11(16)7-8-1-3-9(4-2-8)13-12(17)10-5-6-18-14-10/h1-6H,7H2,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHHOUOJXFLMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)

![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)